molecular formula C9H7N5O5 B11461283 1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide

1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide

Cat. No.: B11461283
M. Wt: 265.18 g/mol
InChI Key: ANLBRAGQDSJMPX-UHFFFAOYSA-N
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Description

1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of functional groups, which include cyano, hydroxy, nitromethyl, oxo, and carboxamide groups. The bicyclic framework provides a rigid structure that can be useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide can be achieved through a series of carefully controlled reactions. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst and blue LED irradiation . This method provides good yields and high diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The exact industrial methods would depend on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions

1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide is unique due to its combination of functional groups and rigid bicyclic structure. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C9H7N5O5

Molecular Weight

265.18 g/mol

IUPAC Name

1,6-dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide

InChI

InChI=1S/C9H7N5O5/c10-1-7(5(12)15)4-8(7,2-11)6(16)13-9(4,17)3-14(18)19/h4,17H,3H2,(H2,12,15)(H,13,16)

InChI Key

ANLBRAGQDSJMPX-UHFFFAOYSA-N

Canonical SMILES

C(C1(C2C(C2(C#N)C(=O)N)(C(=O)N1)C#N)O)[N+](=O)[O-]

Origin of Product

United States

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